Unii-D28FL93blv
Overview
Description
4-acetoxy MPT, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine, is a synthetic psychedelic compound belonging to the tryptamine class. It is structurally related to other tryptamines such as psilocybin and 4-acetoxy-N,N-dimethyltryptamine. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetoxy MPT typically involves the acetylation of N-methyl-N-isopropyltryptamine. The process begins with the preparation of N-methyl-N-isopropyltryptamine, which is then reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired acetoxy derivative.
Industrial Production Methods
While specific industrial production methods for 4-acetoxy MPT are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-acetoxy MPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-acetoxy MPT has been explored in various scientific research fields:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Examined for its psychoactive effects and potential use in psychotherapy.
Industry: Used as a reference standard in analytical chemistry and forensic science.
Mechanism of Action
The mechanism of action of 4-acetoxy MPT involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s effects are mediated through the activation of these receptors, which modulate neurotransmitter release and neuronal activity.
Comparison with Similar Compounds
4-acetoxy MPT is similar to other tryptamines such as:
4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT): Both compounds have acetoxy groups and produce psychedelic effects.
Psilocybin: Structurally related and also acts on serotonin receptors.
N-methyl-N-isopropyltryptamine (MiPT): The parent compound of 4-acetoxy MPT, lacking the acetoxy group.
The uniqueness of 4-acetoxy MPT lies in its specific acetoxy substitution, which influences its pharmacological profile and potency compared to other tryptamines .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-9-18(3)10-8-13-11-17-14-6-5-7-15(16(13)14)20-12(2)19/h5-7,11,17H,4,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECCEKYTLKWWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001343219 | |
Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173386-55-3 | |
Record name | 4-Acetoxy-N-methyl-n-propyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173386553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001343219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ACETOXY-N-METHYL-N-PROPYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28FL93BLV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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